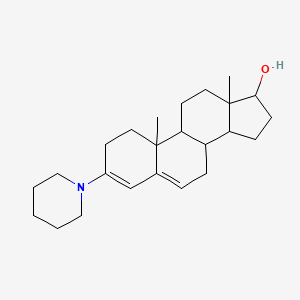
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol is a synthetic steroidal compound. It is structurally characterized by the presence of a piperidine ring attached to the androsta-3,5-diene skeleton. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol typically involves the following steps:
Starting Material: The synthesis begins with androsta-3,5-dien-17-one.
Piperidinylation: The key step involves the introduction of the piperidine ring. This can be achieved through a nucleophilic substitution reaction where piperidine is reacted with androsta-3,5-dien-17-one under basic conditions.
Reduction: The final step involves the reduction of the ketone group at the 17th position to form the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the piperidinylation and reduction reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group at the 17th position can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of androsta-3,5-dien-17-one.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-1-yl)androsta-3,5-dien-17-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol involves its interaction with steroid receptors. It may act as an agonist or antagonist, depending on the specific receptor and biological context. The compound can modulate the activity of enzymes involved in steroid metabolism, thereby influencing the levels of various endogenous steroids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abiraterone: A structurally similar compound used in the treatment of prostate cancer.
Androsta-3,5-dien-17-one: The precursor in the synthesis of 3-(Piperidin-1-yl)androsta-3,5-dien-17-ol.
Dihydrotestosterone (DHT): A naturally occurring androgen with a similar steroidal structure.
Uniqueness
This compound is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other steroidal compounds and may contribute to its specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
40574-17-2 |
|---|---|
Molekularformel |
C24H37NO |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
10,13-dimethyl-3-piperidin-1-yl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C24H37NO/c1-23-12-10-18(25-14-4-3-5-15-25)16-17(23)6-7-19-20-8-9-22(26)24(20,2)13-11-21(19)23/h6,16,19-22,26H,3-5,7-15H2,1-2H3 |
InChI-Schlüssel |
CHJFSCGOEQAVIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(=C4)N5CCCCC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


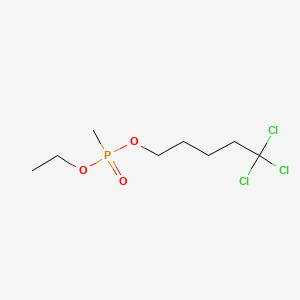

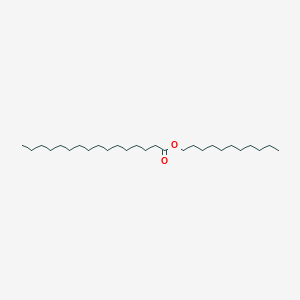
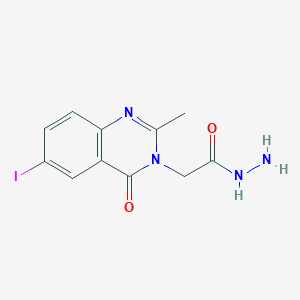
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
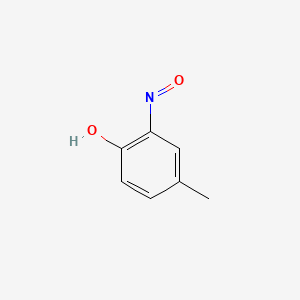
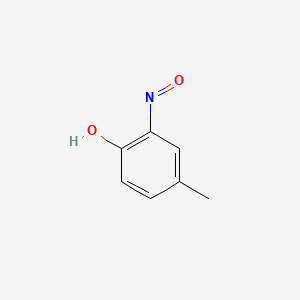
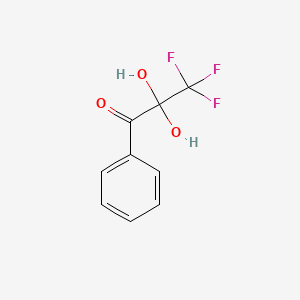
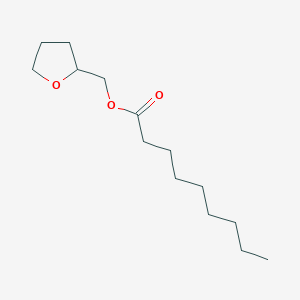
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)

![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)

